Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate
Overview
Description
Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with hydroxy, phenylhydrazino, and diethyl ester groups
Preparation Methods
The synthesis of Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Phenylhydrazino Group: The phenylhydrazino group is introduced via a reaction between the pyridine derivative and phenylhydrazine under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylhydrazino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazino group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The hydroxy and ester groups may also participate in binding interactions, enhancing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Diethyl 2-hydroxy-6-(2-phenylhydrazino)-3,5-pyridinedicarboxylate can be compared with other pyridine derivatives, such as:
Diethyl 2-hydroxy-4-(2-phenylhydrazino)-3,5-pyridinedicarboxylate: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
Diethyl 2-hydroxy-6-(2-methylhydrazino)-3,5-pyridinedicarboxylate: The presence of a methyl group instead of a phenyl group alters the compound’s steric and electronic properties, affecting its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
diethyl 2-oxo-6-(2-phenylhydrazinyl)-1H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-3-24-16(22)12-10-13(17(23)25-4-2)15(21)18-14(12)20-19-11-8-6-5-7-9-11/h5-10,19H,3-4H2,1-2H3,(H2,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOFJJIVLFYNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NNC2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137887 | |
Record name | 3,5-Diethyl 1,2-dihydro-2-oxo-6-(2-phenylhydrazinyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320420-26-6 | |
Record name | 3,5-Diethyl 1,2-dihydro-2-oxo-6-(2-phenylhydrazinyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320420-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diethyl 1,2-dihydro-2-oxo-6-(2-phenylhydrazinyl)-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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